An In-depth Technical Guide to N-Chloro-Toluenesulfonamides: Spotlight on Chloramine-T
An In-depth Technical Guide to N-Chloro-Toluenesulfonamides: Spotlight on Chloramine-T
A Note on Isomeric Specificity: The term "o-Chloramine T" implies the ortho isomer of N-chloro-toluenesulfonamide sodium salt. However, extensive literature and commercial availability predominantly feature the para isomer, universally known as Chloramine-T. This guide will focus on the well-characterized and widely utilized Chloramine-T (p-isomer) , providing a comprehensive technical overview. The principles of synthesis and reactivity discussed herein offer a foundational understanding that could be applied to its lesser-known ortho counterpart.
Introduction and Core Concepts
Chloramine-T, systematically named Sodium chloro(4-methylbenzene-1-sulfonyl)azanide, is a versatile organosulfur compound renowned for its role as a mild oxidant and a source of electrophilic chlorine.[1][2] It is a stable, white crystalline powder, often available as an anhydrous salt or a trihydrate, and is soluble in water.[1] Its utility spans from being a disinfectant and biocide to a highly valued reagent in organic synthesis.[3][4] The core of its reactivity lies in the polarized N-Cl bond, which allows it to act as a source of "Cl+" (chloronium ion) or the "N-anion" of p-toluenesulfonamide, making it a multifaceted tool for chemical transformations.[1]
Identification and Physicochemical Properties
A clear identification of Chloramine-T is crucial for both research and regulatory purposes. Its key identifiers and properties are summarized below.
| Property | Value | Reference |
| Systematic Name | Sodium chloro(4-methylbenzene-1-sulfonyl)azanide | [1] |
| Common Names | Chloramine-T, Tosylchloramide Sodium | [1][3] |
| CAS Number | 127-65-1 (anhydrous) | [1][3] |
| 7080-50-4 (trihydrate) | [1][5] | |
| Molecular Formula | C₇H₇ClNNaO₂S | [3] |
| Molecular Weight | 227.64 g/mol (anhydrous) | [1] |
| 281.69 g/mol (trihydrate) | [1] | |
| Appearance | White to off-white crystalline powder | [1][2] |
| Solubility | Soluble in water and ethanol |
Molecular Structure of Chloramine-T (p-isomer)
The molecular structure of Chloramine-T features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a p-tolyl group and a nitrogen atom. The nitrogen atom is bonded to a chlorine atom and carries a negative charge, which is balanced by a sodium cation.
Caption: Molecular structure of Chloramine-T.
Synthesis and Manufacturing
The synthesis of Chloramine-T is a multi-step process that begins with the widely available precursor, p-toluenesulfonamide. The process is a well-established industrial method, ensuring high purity and yield.
Synthetic Pathway Overview
The synthesis involves two primary steps:
-
Formation of p-Toluenesulfonamide: This is typically achieved through the reaction of p-toluenesulfonyl chloride with ammonia.
-
N-Chlorination and Salt Formation: The resulting p-toluenesulfonamide is then treated with sodium hypochlorite (NaOCl) to introduce the chlorine atom onto the nitrogen, followed by the formation of the sodium salt.
Caption: Synthetic workflow for Chloramine-T.
Detailed Experimental Protocol
Step 1: Synthesis of p-Toluenesulfonamide
-
To a stirred solution of aqueous ammonia, slowly add p-toluenesulfonyl chloride at a controlled temperature (typically below 20°C).
-
Continue stirring for 1-2 hours after the addition is complete.
-
The precipitated p-toluenesulfonamide is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of Chloramine-T
-
Dissolve the synthesized p-toluenesulfonamide in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of sodium hypochlorite with vigorous stirring.
-
The Chloramine-T product precipitates out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
Mechanism of Action and Reactivity
The utility of Chloramine-T stems from its ability to act as an oxidizing and chlorinating agent.[6] In aqueous solutions, it hydrolyzes to form hypochlorous acid (HOCl), which is a potent oxidizing agent.[6][7]
Reaction: CH₃C₆H₄SO₂NClNa + H₂O ⇌ CH₃C₆H₄SO₂NH₂ + NaOCl
The released hypochlorous acid is the primary active species in many of its applications, including disinfection and oxidation reactions.[6][7]
As an Oxidizing Agent
Chloramine-T is a strong oxidant capable of oxidizing a variety of functional groups. For instance, it can oxidize hydrogen sulfide to elemental sulfur and mustard gas to a harmless sulfimide.[1] This property is also harnessed in analytical chemistry for titrations.
As a Chlorinating Agent
Chloramine-T serves as an excellent source of electrophilic chlorine. This is particularly useful in the synthesis of various heterocyclic compounds such as aziridines, oxadiazoles, and pyrazoles.[1] It can also be used for the radioiodination of peptides and proteins in the presence of an iodide source, where it first oxidizes iodide to iodine monochloride (ICl).[1]
Caption: General mechanism of chlorination by Chloramine-T.
Applications in Research and Development
The unique reactivity of Chloramine-T has led to its widespread use in both academic research and industrial applications, including drug development.
Organic Synthesis
-
Heterocycle Synthesis: It is a key reagent in the synthesis of nitrogen-containing heterocycles.
-
Oxidation Reactions: Used for the mild oxidation of alcohols, aldehydes, and other functional groups.
-
Amidations: The sulfonamide group can be transferred to various substrates.
Drug Development and Biochemistry
-
Radio-labeling: Commonly used with radioiodine isotopes for labeling peptides and proteins for diagnostic and research purposes.[1]
-
Disinfectant: Its antimicrobial properties make it useful as a disinfectant in laboratory and pharmaceutical settings.[2][3]
-
Synthesis of Bioactive Molecules: Sulfonamides are a critical class of compounds in medicinal chemistry, and Chloramine-T can be a precursor or reagent in the synthesis of novel drug candidates.[8]
Safety and Handling
Chloramine-T is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed and can cause severe skin burns and eye damage.[1][5][9]
-
Respiratory Sensitizer: Inhalation may cause allergy or asthma symptoms.[1][5]
-
Reactivity: It can release toxic chlorine gas upon reaction with acids.[1] It is also incompatible with strong oxidizing agents.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[11]
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.[5]
-
In case of insufficient ventilation, wear respiratory protection.[5]
Conclusion
Chloramine-T (p-N-chloro-toluenesulfonamide sodium salt) is a cornerstone reagent in organic chemistry and related fields. Its dual role as a mild oxidizing agent and a source of electrophilic chlorine provides a versatile tool for a wide array of chemical transformations. While the ortho-isomer, "o-Chloramine T," remains obscure in scientific literature, the principles governing the synthesis and reactivity of the para-isomer offer a valuable framework for understanding this class of compounds. A thorough understanding of its properties, applications, and safety protocols is essential for its effective and safe utilization in research and development.
References
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Chloramine-T - Wikipedia. [Link]
-
Chloramine-T | C7H7ClNNaO2S | CID 3641960 - PubChem - NIH. [Link]
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Tosylchloramide | C7H8ClNO2S | CID 31388 - PubChem - NIH. [Link]
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(PDF) Synthesis of new immobilized N-chloro-sulfonamides and release of active chlorine from them - ResearchGate. [Link]
- CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google P
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What is the mechanism of Chloramine T? - Patsnap Synapse. [Link]
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2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem. [Link]
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ICSC 1581 - o-TOLUENESULFONAMIDE - International Chemical Safety Cards (ICSCs). [Link]
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What are the side effects of Chloramine T? - Patsnap Synapse. [Link]
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Safety Data Sheet: Chloramine T trihydrate - Carl ROTH. [Link]
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SODIUM N-CHLORO-P-TOLUENESULFONAMIDE - Ataman Kimya. [Link]
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]
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N-CHLORO-P-TOLUENESULFONAMIDE - Ataman Kimya. [Link]
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Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). [Link]
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